Home > Products > Building Blocks P5091 > 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride - 120847-08-7

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Catalog Number: EVT-491281
CAS Number: 120847-08-7
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

    Compound Description: This compound, also known as 4-Me-PDTic, is a potent and selective κ opioid receptor antagonist. [] It exhibits a high binding affinity for the κ opioid receptor (Ke = 0.37 nM) and demonstrates significant selectivity over μ and δ opioid receptors. [] 4-Me-PDTic exhibits favorable properties for brain penetration, supported by calculated log BB, CNS MPO values, and low molecular weight. [] Pharmacokinetic studies in rats confirm its brain penetration ability. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

    Compound Description: This compound, (±)-7, exhibits high binding affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) and significant selectivity over σ1 receptors. [] Its in vitro cell binding is dependent on TMEM97 protein expression. [] PET studies using the 11C-labeled version of (±)-7 showed specific distribution in the cortex and hypothalamus, with brain uptake being selectively inhibited by ligands with varying σ2 receptor binding affinities. [] These findings suggest the potential of [11C]-(±)-7 as a PET radiotracer for imaging σ2 receptor function in CNS disorders. []

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

    Compound Description: 13jE is a potent and selective PPARγ partial agonist (EC50 = 85 nM) with additional inhibitory activity against PTP-1B (IC50 = 1.0 μM). [] It selectively activates PPARγ without affecting PPARα or PPARδ and antagonizes the full PPARγ agonist farglitazar. [] 13jE exhibits good oral absorption in rats. [] Repeated administration of 13jE showed similar glucose and triglyceride-lowering effects to rosiglitazone in KK-A(y) mice, but with fewer adverse effects like hemodilution and hepatotoxicity. [] 13jE's safer efficacy is attributed to its partial PPARγ agonism and PTP-1B inhibition. []

(E)-7-[2-(Cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

    Compound Description: This compound (20g) is a potent and selective PPARγ partial agonist with an EC50 value of 13 nM and a maximal response of 30%. [] It exhibits very weak PTP1B inhibition (IC50 = 1100 nM), indicating its selectivity for PPARγ. [] Computational docking studies suggest a binding mode to PPARγ similar to other known partial agonists. [] In KK-Ay mice, 20g effectively reduced plasma glucose levels without significantly altering triglyceride levels, similar to the effects observed with pioglitazone. []

Classification
  • Chemical Name: 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
  • Molecular Formula: C15H24Cl2N2
  • Molecular Weight: 303.3 g/mol
  • CAS Number: 1220019-49-7
  • IUPAC Name: 2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline; dihydrochloride
  • Source: PubChem .
Synthesis Analysis

The synthesis of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be achieved through several methods. One notable approach involves the reaction of tetrahydroisoquinoline derivatives with piperidine derivatives under specific conditions.

Synthesis Method

  1. Starting Materials:
    • Tetrahydroisoquinoline as the base structure.
    • Piperidine or its derivatives for functionalization.
  2. Reagents and Conditions:
    • Use of acid chlorides or tosylates to facilitate the formation of amide bonds.
    • Catalytic hydrogenation may be employed to reduce intermediates.
    • Common solvents include dimethylformamide and xylene, with temperatures ranging from 20 °C to 150 °C depending on the reaction specifics .
  3. Procedure:
    • The reaction typically begins with the formation of an amide by reacting the piperidine derivative with the tetrahydroisoquinoline under basic conditions.
    • Subsequent steps may involve catalytic hydrogenation to achieve the final product in its dihydrochloride form.
Molecular Structure Analysis

The molecular structure of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride features a complex arrangement that includes:

  • A tetrahydroisoquinoline core, which consists of a fused bicyclic structure.
  • A piperidine ring, which is attached via a methylene bridge (-CH₂-) to the isoquinoline nitrogen.

Structural Data

  • InChI Key: MOHZFBVIQHMNCP-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(CNC1)CN2CCC3=CC=CC=C3C2.Cl.Cl

This structural configuration contributes to its biological activity and interaction with various receptors in pharmacological contexts .

Chemical Reactions Analysis

The compound participates in several chemical reactions typical for piperidine derivatives:

  1. Formation Reactions:
    • Can undergo acylation reactions with various acyl chlorides to modify its functional groups.
  2. Reduction Reactions:
    • Catalytic hydrogenation can reduce double bonds or convert functional groups into more reactive forms.
  3. Substitution Reactions:
    • The nitrogen atom in the piperidine ring can serve as a nucleophile in substitution reactions, leading to further derivatization of the compound .
Mechanism of Action

The mechanism of action for 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is primarily related to its interaction with neurotransmitter systems:

  • It may act as a modulator for opioid receptors due to structural similarities with known opioid ligands.
  • The piperidine moiety allows for binding interactions that can influence receptor activity and downstream signaling pathways.

This mechanism is crucial for understanding its potential therapeutic effects in pain management and other neurological disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride include:

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride salts.
  • Melting Point: The compound has a melting point range of approximately 200–205 °C (decomposition) .

These properties are essential for determining its suitability for various applications in pharmaceutical formulations.

Applications

The applications of 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride are diverse and include:

  1. Pharmaceutical Research:
    • Investigated for its potential as an analgesic or anesthetic agent due to its interaction with opioid receptors.
  2. Drug Development:
    • Used as a scaffold for developing new compounds targeting neurological disorders.
  3. Biological Studies:
    • Employed in studies examining receptor binding affinities and mechanisms related to pain modulation and cognitive function .
Synthetic Methodologies and Optimization

Pictet–Spengler Condensation in Tetrahydroisoquinoline Core Construction

The tetrahydroisoquinoline (THIQ) scaffold serves as the foundational structure for the target compound and is predominantly synthesized via Pictet–Spengler condensation. This classical reaction involves the acid-catalyzed cyclization of β-arylethylamines with carbonyl compounds. For THIQ synthesis, phenethylamine derivatives condense with formaldehyde or substituted aldehydes under acidic conditions to yield the 1,2,3,4-tetrahydroisoquinoline core. The reaction proceeds through an iminium ion intermediate, which undergoes electrophilic aromatic substitution (EAS) facilitated by electron-rich aromatic rings (e.g., 3,4-dimethoxyphenyl derivatives) [1] [2].

Traditional methods require strong protic acids (e.g., HCl, TFA) and elevated temperatures (reflux conditions), often resulting in racemic mixtures. Modern optimizations include:

  • N-Acyliminium variants using chloroformate-activated intermediates to enable cyclization under milder conditions [2].
  • Superacid catalysis (e.g., triflic acid) to accelerate EAS for non-activated aryl substrates [8].
  • Solid-phase synthesis for combinatorial libraries, enhancing throughput for pharmaceutical screening [2].

Table 1: Optimization Strategies for Pictet–Spengler Condensation in THIQ Synthesis

MethodCatalyst/ConditionsAdvantagesLimitations
ClassicalHCl, 100°CHigh yields for electron-rich substratesHarsh conditions, racemic products
N-AcyliminiumClCO₂Et, BF₃·OEt₂Mild temperatures, broader substrate scopeRequires pre-activation
Superacid-CatalyzedCF₃SO₃H, RTHandles deactivated arenesCorrosive reagents
Solid-PhaseResin-bound amines, TFAHigh-throughput library synthesisAdditional cleavage steps

These advancements address reaction efficiency and substrate versatility, though stereocontrol remains challenging without chiral induction strategies [1] [7].

Chiral Auxiliary and Catalytic Asymmetric Synthesis Strategies

Enantioselective THIQ synthesis is critical for accessing stereochemically pure pharmaceuticals. Two primary strategies dominate:

Chiral Auxiliary Approaches

The Andersen reagent ((1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate) enables diastereoselective Pictet–Spengler reactions. Phenethylamine derivatives modified with this auxiliary undergo cyclization with aldehydes, yielding THIQs with >95% de. Subsequent auxiliary removal via acid hydrolysis furnishes enantiopure products (e.g., (R)-salsolidine) [1]. Drawbacks include multi-step sequences and stoichiometric auxiliary use.

Organocatalytic Asymmetric Synthesis

Chiral Brønsted acids (e.g., TRIP-phosphoric acid) catalyze enantioselective cyclizations:

  • BINOL-derived phosphates provide a confined chiral environment for iminium ion activation, achieving e.e. values >90% for 1-substituted THIQs [1] [5].
  • IDPA catalysts facilitate THIQ formation from indole derivatives, though applicability to simple phenethylamines remains limited [5].

Table 2: Asymmetric Methods for THIQ Synthesis

StrategyKey Agente.e. (%)Throughput
Andersen Auxiliary(R)-Menthyl sulfinate>95Low (stoichiometric)
Brønsted Acid Catalysis(R)-TRIP88–95Moderate
Enzyme-MediatedEngineered HHDHs>99High (catalytic)

Biocatalytic methods (Section 1.5) offer complementary routes but face substrate scope limitations for bulky THIQ precursors [5].

Piperidinylmethyl Group Introduction: Alkylation and Reductive Amination

The piperidinylmethyl side chain is installed post-THIQ core formation via two key methods:

Alkylation

Mannich-type reactions employ piperidine, formaldehyde, and the THIQ scaffold under weak acid catalysis. This one-pot assembly suffers from over-alkylation and requires careful stoichiometric control [4]. Alternatively, N-chloromethylpiperidine directly alkylates THIQ in anhydrous solvents, but faces reagent instability issues [6].

Reductive Amination

This preferred route involves:

  • Condensation of 4-piperidone with THIQ using Ti(iOPr)₄ or NaBH₃CN.
  • In situ reduction of the imine intermediate using borohydride reagents (NaBH₄, NaBH₃CN) or catalytic hydrogenation [4].Optimization focuses on:
  • Solvent selection (MeOH > DCM) to minimize side products.
  • Temperature control (0–25°C) to enhance diastereoselectivity.
  • Purification via crystallization to isolate the tertiary amine precursor [9].

The reductive amination route achieves yields >75% and is scalable to multi-gram synthesis, as demonstrated in opioid antagonist PDTic derivatives [4].

Dihydrochloride Salt Formation: Solubility and Stability Optimization

Conversion of the tertiary amine free base to the dihydrochloride salt significantly enhances pharmaceutical properties:

Salt Formation Protocol

  • Solvent System: Dissolve free base in anhydrous ethanol or IPA, then treat with 2.0–2.2 equiv HCl (gas or ethanolic solution) at 0–5°C [6] [9].
  • Crystallization: Slow antisolvent addition (diethyl ether) precipitates the salt.
  • Drying: Vacuum desiccation to prevent hydrate formation.

Physicochemical Advantages

  • Solubility: Dihydrochloride salts exhibit 10–100× higher aqueous solubility than free bases due to pH-solubility profiles. At gastric pH (1.2), the salt dissociates but maintains supersaturation via ion-pair effects [6].
  • Stability: HCl salts resist oxidative degradation (e.g., N-oxide formation) and exhibit superior hygroscopicity profiles compared to sulfonate salts [9].
  • Crystallinity: The dihydrochloride forms defined crystals with melting points >250°C, easing tablet processing [6].

Table 3: Impact of Salt Form on Key Properties

PropertyFree BaseDihydrochloride Salt
Aqueous Solubility (mg/mL)<0.15–50 (pH-dependent)
Melting Point (°C)80–120250–300 (decomp.)
HygroscopicityHighLow (non-deliquescent)
StabilityProne to oxidationEnhanced solid-state stability

Challenges

  • Polymorphism risk: Screening ensures a thermodynamically stable polymorph.
  • Common ion effect: High chloride concentrations in GI fluid may reduce solubility, necessitating dissolution enhancers [6] [9].

Biocatalytic Approaches for Enantioselective Synthesis

Enzyme-mediated strategies offer sustainable routes to chiral THIQ intermediates:

Oxetane Synthase Engineering

Halohydrin dehalogenases (HHDHs) are engineered for γ-haloalcohol cyclization. Wild-type HheD8 from Thauera aminoaromatica shows marginal activity for oxetane formation. Directed evolution yields variant HheD8-M3 (F19A/Y168F), achieving:

  • 49% yield and >99% e.e. for 3-phenyloxetane.
  • Substrate scope expansion to aliphatic γ-haloalcohols [10].

Dynamic Kinetic Resolution

Lipases (e.g., CAL-B) resolve racemic THIQ precursors via ester hydrolysis/acylation. Coupled with in situ racemization catalysts (e.g., Shvo’s catalyst), dynamic processes afford enantiopure amines (>98% e.e.) [5].

Limitations and Outlook

  • Narrow substrate specificity persists for bulky THIQs.
  • Fermentation scalability requires optimization for kilogram-scale production.Biocatalysis excels in stereocontrol but remains adjunct to chemical synthesis for this target [5] [10].

Properties

CAS Number

120847-08-7

Product Name

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

IUPAC Name

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13;;/h1-4,13,16H,5-12H2;2*1H

InChI Key

NJCWNSFKFCYUNQ-UHFFFAOYSA-N

SMILES

C1CNCCC1CN2CCC3=CC=CC=C3C2.Cl.Cl

Canonical SMILES

C1CNCCC1CN2CCC3=CC=CC=C3C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.